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Compound Name: FINO2

Cat. No.: B15582668 Get Quote

FINO2 Technical Support Center
Welcome to the FINO2 Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals working with the ferroptosis inducer, FINO2.

Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental

protocols, and key data to support your research.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FINO2?

A1: FINO2 is an endoperoxide-containing 1,2-dioxolane that induces ferroptosis, a form of iron-

dependent, non-apoptotic cell death.[1][2][3] Its mechanism is distinct from other common

ferroptosis inducers like erastin and RSL3.[1][2][3] FINO2 works through a dual mechanism:

Indirect inactivation of Glutathione Peroxidase 4 (GPX4): FINO2 leads to a loss of GPX4

enzymatic function, although it does not directly bind to or inhibit the enzyme.[1][2][3]

Direct oxidation of iron: FINO2 directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which

can contribute to the generation of reactive oxygen species and subsequent lipid

peroxidation.[1][2][4]

Unlike erastin, FINO2 does not inhibit the system xc⁻ cystine/glutamate antiporter or deplete

glutathione (GSH).[1][2]
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Q2: What are the key structural features of FINO2 required for its activity?

A2: The pro-ferroptotic activity of FINO2 is dependent on two key structural components:

The endoperoxide moiety within the 1,2-dioxolane ring.

A nearby hydroxyl head group.[1][2][3]

Modification or removal of either of these groups can lead to a significant loss of activity.

Q3: What are the degradation products of FINO2 and are they active?

A3: FINO2 is known to degrade in the presence of ferrous iron (FeSO₄).[1][2] The degradation

involves the reduction of the peroxide bond. While the exact structures of all degradation

products are not fully characterized in the available literature, one known related compound is

the reduced form, a triol (referred to as triol 19 in some literature), which is formed by the

hydrogenation of the oxygen-oxygen bond.[2] This triol is considered to be inactive, suggesting

that the intact endoperoxide form of FINO2 is responsible for its biological activity.[2] However,

it has been hypothesized that in the reducing environment of a cell, FINO2 could act as a pro-

drug, being converted to an active form, though evidence for this is limited.[2]

Q4: How stable is FINO2 in experimental conditions?

A4: FINO2 is relatively stable under various conditions. It is stable at varying pH levels and

does not readily react with thiols like glutathione.[2] It has also been shown to have high

stability in human and mouse plasma and liver microsomes.[2] The primary cause of

degradation is the presence of ferrous iron.[1][2]

Q5: Are there any known off-target effects of FINO2?

A5: The available scientific literature does not extensively detail specific off-target effects of

FINO2. As with any small molecule inhibitor, the potential for off-target activities exists. It is

recommended to include appropriate controls in your experiments to account for potential off-

target effects.
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Issue Possible Cause(s) Recommended Solution(s)

No or low induction of cell

death with FINO2.

1. Cell line resistance: Not all

cell lines are equally sensitive

to FINO2-induced ferroptosis.

2. Incorrect concentration: The

effective concentration of

FINO2 can vary between cell

lines. 3. Degradation of FINO2:

The presence of free iron in

the media or on labware can

degrade FINO2. 4. Presence

of ferroptosis inhibitors:

Components in the serum or

media may have antioxidant

properties.

1. Use a known FINO2-

sensitive cell line (e.g., HT-

1080, BJ-eLR) as a positive

control. 2. Perform a dose-

response experiment to

determine the optimal

concentration for your cell line.

A common starting

concentration is 10 µM.[1] 3.

Use iron-free media and

ensure all labware is

thoroughly cleaned. Prepare

FINO2 solutions fresh. 4.

Consider using serum-free

media during the experiment

or co-treatment with a known

ferroptosis sensitizer.

Inconsistent results between

experiments.

1. Variability in FINO2 stock

solution: Improper storage or

repeated freeze-thaw cycles

can lead to degradation. 2.

Inconsistent cell health or

density: Variations in cell

culture conditions can affect

susceptibility to ferroptosis. 3.

Contamination with iron.

1. Aliquot FINO2 stock

solutions and store them at

-80°C, protected from light.

Avoid repeated freeze-thaw

cycles. 2. Maintain consistent

cell culture practices, including

passage number and seeding

density. 3. Ensure a consistent,

iron-free experimental setup.

FINO2 induces cell death, but

it is not rescued by ferroptosis

inhibitors (e.g., ferrostatin-1).

1. Cell death is occurring

through a different pathway: At

high concentrations, FINO2

may induce other forms of cell

death. 2. Ineffective

concentration of the inhibitor.

1. Perform experiments to rule

out other cell death pathways,

such as apoptosis (e.g., using

a pan-caspase inhibitor like z-

VAD-FMK). FINO2-induced

cell death should not be

rescued by apoptosis or

necroptosis inhibitors.[1] 2.
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Optimize the concentration of

the ferroptosis inhibitor.

Discrepancies between FINO2

and other ferroptosis inducers

(e.g., erastin, RSL3).

Different mechanisms of

action: FINO2 has a unique

mechanism compared to

erastin (system xc⁻ inhibitor)

and RSL3 (direct GPX4

inhibitor).

Do not expect identical cellular

responses. For example,

unlike erastin, FINO2 does not

deplete GSH.[1][2] Use these

compounds as comparators to

highlight the specific effects of

FINO2.

Data Presentation
Table 1: Summary of FINO2 Activity in Different Cell Lines
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Cell Line Type
FINO2
Concentration
for Effect

Observed
Effect

Reference

HT-1080 Fibrosarcoma 10 µM

Induction of

ferroptotic cell

death

[1]

BJ-eLR

Engineered

tumorigenic

fibroblasts

Not specified

Selective

induction of

ferroptosis

compared to

non-cancerous

counterpart

[2]

CAKI-1 Renal cancer Not specified

Selective

induction of

ferroptosis

[2]

BJ-hTERT

Non-cancerous

immortalized

fibroblasts

Not specified

Less sensitive to

FINO2-induced

ferroptosis

compared to

tumorigenic

counterpart

[2]

Note: Specific EC₅₀/IC₅₀ values for FINO2 across a range of cell lines are not readily available

in the reviewed literature. Researchers are encouraged to perform dose-response studies to

determine the optimal concentration for their specific model system.

Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
This protocol is a general guideline for assessing cell viability after FINO2 treatment.

Materials:

FINO2
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CellTiter-Glo® Luminescent Cell Viability Assay kit

Opaque-walled 96-well plates suitable for luminescence readings

Cell line of interest

Standard cell culture medium and reagents

Multimode plate reader with luminescence detection capabilities

Procedure:

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your

cell line to ensure they are in the exponential growth phase at the time of treatment. Allow

cells to adhere overnight.

Compound Preparation: Prepare a stock solution of FINO2 in DMSO. Further dilute the stock

solution in a cell culture medium to the desired final concentrations. Include a vehicle control

(DMSO) at the same final concentration as in the FINO2-treated wells.

Cell Treatment: Remove the overnight culture medium and add the medium containing the

various concentrations of FINO2 or vehicle control to the respective wells.

Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours) under

standard cell culture conditions (37°C, 5% CO₂).

Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for

approximately 30 minutes. b. Add a volume of CellTiter-Glo® reagent to each well equal to

the volume of the cell culture medium in the well. c. Mix the contents on an orbital shaker for

2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to

stabilize the luminescent signal.

Measurement: Measure the luminescence using a plate reader.

Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle

control wells to determine the percentage of cell viability.
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Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This protocol provides a general method for detecting lipid peroxidation in cells treated with

FINO2 using the fluorescent probe C11-BODIPY 581/591.

Materials:

FINO2

C11-BODIPY 581/591 dye

Cell line of interest

6-well plates or other suitable culture vessels

Flow cytometer or fluorescence microscope

Standard cell culture medium and reagents

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with FINO2 at the desired concentration and for the desired time (e.g., 6

hours).[3] Include appropriate positive (e.g., another ferroptosis inducer) and negative

(vehicle) controls.

Dye Loading: a. Prepare a working solution of C11-BODIPY 581/591 in a serum-free

medium or PBS at a final concentration of 1-10 µM. b. Remove the treatment medium from

the cells and wash once with PBS. c. Add the C11-BODIPY working solution to the cells and

incubate for 15-30 minutes at 37°C, protected from light.

Cell Harvesting and Analysis (for Flow Cytometry): a. After incubation with the dye, wash the

cells twice with PBS. b. Harvest the cells using trypsin or a cell scraper. c. Resuspend the

cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS). d. Analyze the cells on a

flow cytometer. The oxidized probe fluoresces in the green channel (FITC), while the
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reduced probe fluoresces in the red channel (PE or similar). An increase in the green

fluorescence signal indicates lipid peroxidation.

Analysis (for Fluorescence Microscopy): a. After incubation with the dye, wash the cells twice

with PBS. b. Add fresh PBS or imaging buffer to the cells. c. Image the cells using a

fluorescence microscope with appropriate filters for green and red fluorescence.

Mandatory Visualizations
Signaling Pathway of FINO2-Induced Ferroptosis
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Caption: Simplified signaling pathway of FINO2-induced ferroptosis.

Experimental Workflow for Assessing FINO2-Induced
Lipid Peroxidation
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Seed cells in 6-well plate

Treat with FINO2 (e.g., 10 µM) and controls for desired time (e.g., 6 hours)

Wash cells with PBS

Incubate with C11-BODIPY (1-10 µM) for 15-30 min at 37°C

Wash cells with PBS (2x)

Harvest cells (Trypsin/Scraper)

Resuspend in FACS buffer

Analyze via Flow Cytometry (Green vs. Red Fluorescence)

Click to download full resolution via product page

Caption: General experimental workflow for C11-BODIPY lipid peroxidation assay.
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Logical Relationship for Troubleshooting FINO2
Experiments
Caption: Troubleshooting logic for FINO2-induced cell death experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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